tert-Butyl 4-amino-2,6-dimethylbenzoate
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Overview
Description
tert-Butyl 4-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the aromatic ring is substituted with amino and methyl groups. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-amino-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: tert-Butyl 4-amino-2,6-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
tert-Butyl 4-amino-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2,6-dimethylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in folate metabolism, thereby affecting cell division and growth. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-aminobenzoate
- tert-Butyl 4-(2-amino-ethyl)-benzoate
- tert-Butyl 3-amino-2,6-dimethylbenzoate
Uniqueness
tert-Butyl 4-amino-2,6-dimethylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,6-dimethylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7H,14H2,1-5H3 |
InChI Key |
XXAAZORUUHPUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)N |
Origin of Product |
United States |
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